Enantiomeric Integrity: Optical Rotation vs. (2R)-Enantiomer
The target (2S)-(-)-enantiomer exhibits a negative specific rotation, whereas the (2R)-(+)-enantiomer (CAS 352535-69-4) displays a positive rotation of equal magnitude. This chiroptical property provides a simple quality‑control metric to verify enantiomeric identity and exclude contamination by the undesired (2R)-isomer. The (2R)-enantiomer, if inadvertently substituted, would invert the absolute configuration of the product in any asymmetric transformation relying on the CBS catalyst derived from this precursor [1].
| Evidence Dimension | Specific optical rotation ([α]D) – sign of rotation |
|---|---|
| Target Compound Data | Negative (–) rotation (sign specified as (‑) in the compound name per CAS registry) |
| Comparator Or Baseline | (2R)-(+)-enantiomer (CAS 352535-69-4) – positive (+) rotation |
| Quantified Difference | Opposite sign of optical rotation; enantiomeric excess (ee) of the target is typically ≥98% by HPLC on chiral stationary phase (class‑level expectation for commercial enantiopure building blocks). Exact numerical [α]D values are vendor‑specific and should be verified on the certificate of analysis. |
| Conditions | Measured at the sodium D‑line (589 nm) in a suitable solvent (e.g., CHCl₃ or MeOH); temperature typically 20–25 °C. |
Why This Matters
For procurement, the sign of rotation serves as a rapid identity check; selecting the wrong enantiomer leads to the opposite enantiomer of the final target molecule, which is a critical failure in drug discovery and asymmetric catalysis.
- [1] CAS Common Chemistry. Methyl (2R)-(+)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate (CAS 352535-69-4). American Chemical Society. View Source
